molecular formula C8H5Br2NS B13653208 4,7-Dibromo-2-methylbenzo[d]thiazole

4,7-Dibromo-2-methylbenzo[d]thiazole

Cat. No.: B13653208
M. Wt: 307.01 g/mol
InChI Key: WWQMAQGZZNEKOD-UHFFFAOYSA-N
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Description

4,7-Dibromo-2-methylbenzo[d]thiazole is a heterocyclic organic compound that features a benzothiazole core substituted with bromine atoms at the 4 and 7 positions and a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-2-methylbenzo[d]thiazole typically involves the bromination of 2-methylbenzo[d]thiazole. One common method is the reaction of 2-methylbenzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 4 and 7 positions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dibromo-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium hydroxide, potassium carbonate.

    Catalysts: Palladium, copper.

    Solvents: Acetic acid, chloroform, dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,7-Dibromo-2-methylbenzo[d]thiazole varies depending on its application:

    As a Fluorescent Probe: The compound interacts with metal ions, leading to changes in its fluorescence properties.

    As an Enzyme Inhibitor: The compound inhibits monoamine oxidase enzymes by binding to the active site, preventing the oxidation of neurotransmitters.

Comparison with Similar Compounds

    4,7-Diphenylbenzo[c][1,2,5]thiadiazole: Similar in structure but with phenyl groups instead of bromine atoms.

    2-Methylbenzothiazole: Lacks the bromine substitutions but shares the core structure.

Uniqueness: 4,7-Dibromo-2-methylbenzo[d]thiazole is unique due to its dual bromine substitutions, which enhance its reactivity and make it a versatile intermediate for further chemical modifications. Its ability to form conjugated polymers with distinct optical properties sets it apart from other benzothiazole derivatives .

Properties

Molecular Formula

C8H5Br2NS

Molecular Weight

307.01 g/mol

IUPAC Name

4,7-dibromo-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5Br2NS/c1-4-11-7-5(9)2-3-6(10)8(7)12-4/h2-3H,1H3

InChI Key

WWQMAQGZZNEKOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2S1)Br)Br

Origin of Product

United States

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